molecular formula C14H14N2O B1334711 N-(2-aminophenyl)-4-methylbenzamide CAS No. 71255-53-3

N-(2-aminophenyl)-4-methylbenzamide

Cat. No. B1334711
CAS RN: 71255-53-3
M. Wt: 226.27 g/mol
InChI Key: LZURKGIPJGMWCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing compounds similar to “N-(2-aminophenyl)-4-methylbenzamide”. For instance, a method for synthesizing secondary amides utilizes easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . Another method involves the functionalization of magnetic graphene oxide (MGO) with a phenanthroline type ligand .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-aminophenyl)-4-methylbenzamide”, namely “N-(2-aminophenyl)formamide”, has been reported. It has a molecular formula of C7H8N2O and an average mass of 136.151 Da .


Chemical Reactions Analysis

“N-(2-aminophenyl)-4-methylbenzamide” might undergo various chemical reactions. For instance, N-(2-aminophenyl)benzamide can participate in the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction .

Mechanism of Action

Target of Action

N-(2-aminophenyl)-4-methylbenzamide, also known as Mocetinostat , primarily targets histone deacetylase enzymes (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact and less transcriptionally active chromatin structure.

Mode of Action

Mocetinostat interacts with its targets by inhibiting the deacetylase activity of HDACs . This inhibition prevents the removal of acetyl groups from histones, resulting in a more relaxed chromatin structure that promotes gene transcription. The altered gene expression can lead to various cellular effects, including cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

The inhibition of HDACs by Mocetinostat affects multiple biochemical pathways. One of the key pathways is the regulation of cytokine production, which plays a significant role in immune responses . Additionally, the compound’s action can lead to the downregulation of EGFR mRNA and protein expression , which is involved in cell growth and proliferation.

Pharmacokinetics

The pharmacokinetics of N-(2-aminophenyl)-4-methylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a triexponential or biexponential elimination from plasma, with a terminal half-life of approximately 7.4 hours . It has a volume of distribution of 15.5 L/m² and a clearance rate of 40 ml/min/m² . The compound is also detected in cerebrospinal fluid (CSF), indicating its ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of N-(2-aminophenyl)-4-methylbenzamide’s action are diverse, given its influence on gene expression. It has demonstrated antiproliferative activities against various cancer cell lines . In addition, it has shown antifibrotic activity, suggesting potential therapeutic applications in fibrotic diseases .

Action Environment

The action, efficacy, and stability of N-(2-aminophenyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, as combinations of HDAC inhibitors with kinase inhibitors have shown additive and synergistic effects

properties

IUPAC Name

N-(2-aminophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURKGIPJGMWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401006
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-4-methylbenzamide

CAS RN

71255-53-3
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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